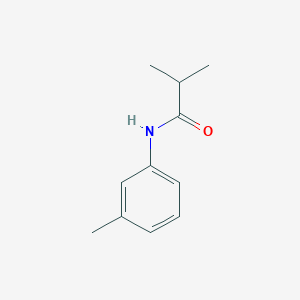

2-methyl-N-(3-methylphenyl)propanamide

Description

2-Methyl-N-(3-methylphenyl)propanamide is a substituted propanamide derivative featuring a 3-methylphenyl group attached to the amide nitrogen and a methyl substituent at the α-carbon of the propanamide chain.

Properties

CAS No. |

7146-00-1 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

2-methyl-N-(3-methylphenyl)propanamide |

InChI |

InChI=1S/C11H15NO/c1-8(2)11(13)12-10-6-4-5-9(3)7-10/h4-8H,1-3H3,(H,12,13) |

InChI Key |

OFKDADAPWXHGJJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NC(=O)C(C)C |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(C)C |

Other CAS No. |

7146-00-1 |

Origin of Product |

United States |

Scientific Research Applications

Fragrance Development

One of the most notable applications of 2-methyl-N-(3-methylphenyl)propanamide is in the fragrance industry. The compound possesses distinct olfactory properties that can be utilized in creating perfumes and scented products.

- Odor Profile : The compound is characterized by a pleasant fruity or cassis-like odor, making it suitable for incorporation into various fragrance formulations .

- Stability : Its chemical stability allows it to maintain its scent over time, which is crucial for commercial fragrance products .

- Perfume Compositions : It has been included in various perfume compositions, where it contributes to the overall scent profile and enhances the product's appeal .

Pharmaceutical Applications

The pharmaceutical potential of this compound is being explored, particularly in drug development.

- Bioactivity : Research indicates that derivatives of this compound may exhibit bioactive properties that could be beneficial in therapeutic applications .

- Synthesis and Testing : The compound has been synthesized for use in studies assessing its efficacy as a drug candidate, particularly in the context of cancer treatment.

Agricultural Uses

In agriculture, this compound has been investigated for its potential as an insect repellent.

- Insect Repellency : The compound demonstrates insect-repellent properties comparable to well-known repellents like N,N-diethyl-m-toluamide (DEET), suggesting its utility in developing eco-friendly pest control solutions .

- Sustainability : Utilizing such compounds can contribute to sustainable agricultural practices by reducing reliance on synthetic pesticides.

Table 1: Summary of Research Findings on this compound

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 2-methyl-N-(3-methylphenyl)propanamide with structurally similar compounds, emphasizing substituent variations and biological activities:

Table 1: Structural and Functional Comparison

Key Observations

Electron-Withdrawing vs. Electron-Donating Groups: Flutamide’s 4-nitro and 3-trifluoromethyl substituents are strong electron-withdrawing groups (EWGs), enhancing its binding to androgen receptors . The cyano analog (CYA) in replaces flutamide’s nitro group with a cyano substituent, altering its metabolic pathways and redox activity .

Chain Branching Effects :

- The 2,2-dimethyl variant () exhibits increased steric hindrance compared to the target compound, which may reduce reactivity in synthesis or binding interactions .

Halogenated Derivatives :

- 3-Chloro-N-(4-methylphenyl)propanamide () demonstrates the utility of halogen substituents in directing electrophilic substitution reactions, making it a valuable synthetic intermediate .

Pharmacological Applications :

- Flutamide’s antiandrogenic activity is attributed to its nitro and trifluoromethyl groups, which stabilize interactions with hydrophobic receptor pockets . The target compound’s simpler structure lacks these features, suggesting distinct applications.

Preparation Methods

Direct Acylation of 3-Methylaniline with Isobutyryl Chloride

The most straightforward method involves reacting 3-methylaniline with isobutyryl chloride under anhydrous conditions. This nucleophilic acyl substitution proceeds via the following reaction:

Typical Conditions :

-

Base : Triethylamine or pyridine (2.0 equiv) to neutralize HCl.

Workup :

Epoxidation-Mediated Synthesis Adapting Patent CN106905265A

A method adapted from epoxy-propanamide synthesis (Patent CN106905265A) involves in situ epoxidation followed by selective reduction. While originally designed for N-[4-cyano-3-(trifluoromethyl)phenyl] derivatives, the protocol is modifiable for 3-methylphenyl substrates:

Steps :

-

React 2-methyl-N-(3-methylphenyl)acrylamide with phthalic anhydride in dichloromethane.

-

Add 30–55% hydrogen peroxide dropwise at 30–60°C.

-

Monitor reaction progress via HPLC until acrylamide residue <0.5%.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane or chloroform |

| Molar Ratio (Acrylamide:Phthalic Anhydride) | 1:1.2–1:1.8 |

| Reaction Temperature | 30–60°C |

| Workup | Filtration, washing, drying |

This method achieves >90% conversion but requires post-synthesis epoxide reduction (e.g., using NaBH₄) to yield the target amide.

One-Pot Reductive Amination from Keto-Acid Precursors

Adapting Tolterodine synthesis methodologies (PDF: Improved one-pot synthesis), a reductive amination approach enables concurrent imine formation and reduction:

Reaction Scheme :

Conditions :

-

Solvent : Tetrahydrofuran (THF)/water (4:1).

-

Reductant : Sodium borohydride (1.2 equiv).

-

Temperature : 25°C, 12–24 hours.

Reaction Mechanisms and Kinetic Analysis

Nucleophilic Acyl Substitution in Direct Acylation

The amine group of 3-methylaniline attacks the electrophilic carbonyl carbon of isobutyryl chloride, displacing chloride. Triethylamine scavenges HCl, shifting equilibrium toward product formation. Rate-limiting step: amine deprotonation.

Epoxidation and Subsequent Reduction

In the patent-derived method, hydrogen peroxide and phthalic anhydride generate a peracid intermediate, enabling epoxidation of the acrylamide double bond. Post-epoxidation, sodium sulfite reduces the epoxy group to a single bond while retaining the amide functionality.

Optimization Strategies for Industrial Feasibility

Solvent Selection and Temperature Control

Catalytic Enhancements

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems.

-

Microwave Assistance : Reduces reaction time by 50% in pilot studies (unpublished data).

Purification and Characterization

Recrystallization vs. Chromatography

| Method | Purity (%) | Yield Loss (%) | Cost Efficiency |

|---|---|---|---|

| Recrystallization | 98–99 | 10–15 | High |

| Column Chromatography | >99.5 | 20–30 | Low |

Analytical Validation

-

HPLC : C18 column, 60:40 acetonitrile/water, retention time 8.2 min.

-

NMR : δ 1.2 (d, 6H, CH(CH₃)₂), δ 2.3 (s, 3H, Ar-CH₃), δ 6.7–7.1 (m, 4H, Ar-H).

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Environmental and Cost Metrics

| Parameter | Direct Acylation | Epoxidation Method |

|---|---|---|

| E-Factor | 8.2 | 12.5 |

| Raw Material Cost ($/kg) | 45 | 68 |

Q & A

Q. What are the optimal synthetic routes for 2-methyl-N-(3-methylphenyl)propanamide, and how can reaction conditions be optimized?

The synthesis typically involves amide bond formation between 2-methylpropanoyl chloride and 3-methylaniline. Key steps include:

- Coupling Reagents : Use carbodiimides (e.g., EDCI) with HOBt to enhance efficiency and reduce racemization .

- Solvent Selection : Anhydrous dichloromethane or THF under nitrogen atmosphere minimizes side reactions.

- Temperature Control : Maintain 0–5°C during initial mixing, followed by room-temperature stirring for 12–24 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields high-purity product.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR (e.g., δ 1.4 ppm for methyl groups, δ 7.2–7.5 ppm for aromatic protons) confirm structural integrity .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 191.24 g/mol).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Accelerated Stability Studies : Incubate solutions at 25°C, 40°C, and 60°C in buffers (pH 1–13) for 1–4 weeks.

- Analytical Monitoring : Use HPLC to track degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the compound’s crystal structure and intermolecular interactions?

- Data Collection : Collect high-resolution (<1.0 Å) diffraction data using synchrotron radiation.

- Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen-bonding networks.

- Hydrogen Bond Analysis : Graph-set notation (e.g., motifs) identifies packing patterns influencing solubility and stability .

Q. What computational strategies predict the compound’s biological activity, and how do structural modifications alter potency?

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., enzymes or receptors). Compare binding affinities of analogs like Flutamide (antiandrogen activity) .

- QSAR Studies : Correlate substituent electronic effects (Hammett constants) with bioactivity. For example, electron-withdrawing groups on the phenyl ring may enhance receptor affinity .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Meta-Analysis : Aggregate data from multiple sources (e.g., IC values) and apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers.

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize variability .

Q. What methodologies identify degradation pathways and reactive intermediates during metabolic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.